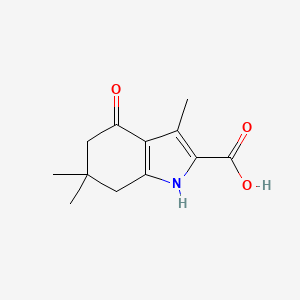

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid

Description

Structural Characterization of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic Acid

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is characterized by a complex bicyclic framework consisting of a fused pyrrole-cyclohexanone system. The International Union of Pure and Applied Chemistry nomenclature for this compound is derived from the parent indole structure, specifically designated as 1H-Indole-2-carboxylic acid, 4,5,6,7-tetrahydro-3,6,6-trimethyl-4-oxo-. The molecular formula C12H15NO3 indicates the presence of twelve carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, resulting in a monoisotopic mass of 221.1052 daltons. The Chemical Abstracts Service registry number 129689-88-9 provides a unique identifier for this specific structural arrangement.

The structural framework features three distinct methyl groups strategically positioned at the 3-position and two at the 6-position of the tetrahydroindole ring system. The ketone functionality at the 4-position creates a crucial electrophilic center, while the carboxylic acid group at the 2-position provides acidic character to the molecule. The International Chemical Identifier key CJGCOACZBXRIAE-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and structural verification. The tetrahydro designation indicates the saturation of the six-membered ring portion of the indole system, distinguishing it from the fully aromatic indole structure.

The spatial arrangement of substituents creates significant steric interactions, particularly between the geminal dimethyl groups at the 6-position and adjacent molecular regions. These steric effects influence the overall molecular conformation and contribute to the compound's unique physical and chemical properties. The International Chemical Identifier string provides detailed connectivity information: 1S/C12H15NO3/c1-6-9-7(13-10(6)11(15)16)4-12(2,3)5-8(9)14/h13H,4-5H2,1-3H3,(H,15,16), which explicitly describes the atomic connectivity and hydrogen distribution throughout the molecule.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound have revealed important structural details regarding its solid-state organization and molecular geometry. While specific crystal structure data for this exact compound are limited in the available literature, related tetrahydroindole derivatives provide valuable comparative insights. The molecular conformation is significantly influenced by the presence of the geminal dimethyl substituents at the 6-position, which create a rigid structural framework and restrict conformational flexibility in the six-membered ring portion.

The carboxylic acid functionality at the 2-position plays a crucial role in intermolecular hydrogen bonding patterns within the crystal lattice. Similar to other indole carboxylic acid derivatives studied crystallographically, the compound likely forms dimeric structures through double hydrogen bonds between carboxylic acid groups. The presence of the nitrogen-hydrogen group in the pyrrole ring provides additional hydrogen bonding capabilities, potentially interacting with the ketone oxygen at the 4-position or with neighboring molecules in the crystal structure.

Conformational analysis indicates that the six-membered ring adopts a chair-like conformation, with the geminal dimethyl groups occupying equatorial positions to minimize steric strain. The ketone functionality at the 4-position introduces planarity to this region of the molecule, creating a partial flattening of the ring system. The overall molecular shape is characterized by a relatively rigid framework due to the combination of ring fusion and strategic methyl substitution patterns.

The molecular dimensions and bond angles are consistent with typical tetrahydroindole structures, with the nitrogen atom exhibiting trigonal planar geometry due to its participation in the aromatic pyrrole system. The carboxylic acid group maintains its characteristic planar geometry, with the carbon-oxygen double bond length approximately 1.23 Ångströms and the carbon-oxygen single bond length approximately 1.31 Ångströms, typical for carboxylic acid functionalities.

Spectroscopic Identification Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the unique substitution pattern and molecular framework. The methyl groups at the 3-position and 6-position display distinct chemical shifts due to their different electronic environments, with the 3-methyl group typically appearing as a singlet around 2.2-2.4 parts per million, while the geminal dimethyl groups at the 6-position appear as a singlet around 1.1-1.3 parts per million.

The methylene protons in the six-membered ring system exhibit complex splitting patterns due to their diastereotopic nature and coupling relationships with adjacent protons. The protons at the 5-position appear as a multiplet in the region of 2.4-2.8 parts per million, reflecting their proximity to the ketone functionality. The protons at the 7-position show characteristic chemical shifts around 2.0-2.4 parts per million, with coupling constants that provide information about the chair conformation of the six-membered ring.

The nitrogen-hydrogen proton of the pyrrole ring typically appears as a broad singlet around 10-12 parts per million, often exchangeable with deuterium oxide. The carboxylic acid proton exhibits a characteristic broad signal around 11-13 parts per million, also exchangeable and sometimes broadened due to rapid exchange processes. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the ketone functionality around 190-200 parts per million, while the carboxylic acid carbonyl appears around 170-180 parts per million.

The aromatic and aliphatic carbon environments provide additional structural confirmation, with the quaternary carbon at the 6-position appearing around 40-50 parts per million due to the geminal dimethyl substitution. Integration patterns and multiplicity analysis confirm the proposed substitution pattern and provide quantitative verification of the molecular structure.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of this compound reveals characteristic absorption bands that provide detailed functional group identification and structural verification. The carboxylic acid functionality exhibits a broad, strong absorption band around 3200-3600 wavenumbers corresponding to the oxygen-hydrogen stretch, often appearing as a complex envelope due to hydrogen bonding effects. The carbonyl stretch of the carboxylic acid appears as a strong, sharp band around 1700-1720 wavenumbers, while the ketone carbonyl at the 4-position shows a characteristic absorption around 1650-1680 wavenumbers.

The nitrogen-hydrogen stretch of the pyrrole ring manifests as a medium-intensity band around 3300-3400 wavenumbers, distinguishable from the carboxylic acid absorption by its sharper profile and higher frequency. Carbon-hydrogen stretching vibrations appear in the expected regions, with aromatic carbon-hydrogen stretches around 3000-3100 wavenumbers and aliphatic carbon-hydrogen stretches around 2800-3000 wavenumbers. The presence of multiple methyl groups creates complex fingerprint region patterns between 1350-1500 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 221, consistent with the calculated molecular weight of 221.25 grams per mole. Characteristic fragmentation patterns include loss of the carboxylic acid group (mass loss of 45), loss of water from the carboxylic acid (mass loss of 18), and fragmentation of the methyl substituents (mass losses of 15). The base peak often corresponds to the formation of stable aromatic fragments through ring rearrangement processes.

Electrospray ionization mass spectrometry in negative ion mode typically shows the deprotonated molecular ion at mass-to-charge ratio 220, reflecting the acidic nature of the carboxylic acid functionality. High-resolution mass spectrometry confirms the exact molecular composition and provides accurate mass measurements that distinguish this compound from structural isomers and related derivatives.

Comparative Analysis with Related Tetrahydroindole Derivatives

Comparative structural analysis of this compound with related tetrahydroindole derivatives reveals important structure-property relationships and highlights the unique features of this specific substitution pattern. When compared to the simpler 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, the addition of the three methyl groups significantly alters the molecular properties and conformational preferences. The geminal dimethyl substitution at the 6-position creates a more rigid molecular framework and increases steric bulk, affecting both physical properties and potential biological activity.

Analysis of the ethyl ester derivative, ethyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate, demonstrates the impact of esterification on molecular properties. The ester functionality increases lipophilicity and alters hydrogen bonding capabilities, while maintaining the core structural features. The molecular weight increases to 249.31 grams per mole, and the compound exhibits different crystallization behavior and solubility characteristics compared to the free carboxylic acid.

Comparison with benzamide derivatives such as 4-(3,6,6-Trimethyl-4-Oxo-4,5,6,7-Tetrahydro-1h-Indol-1-Yl)benzamide reveals the structural diversity possible within this chemical family. The attachment of aromatic substituents to the nitrogen atom of the pyrrole ring creates compounds with significantly different electronic properties and three-dimensional shapes. These modifications affect molecular recognition properties and potential pharmaceutical applications.

The following table summarizes key structural parameters for comparative analysis:

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C12H15NO3 | 221.25 | Free carboxylic acid, three methyl groups |

| 4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | C9H9NO3 | 179.17 | Unsubstituted core structure |

| Ethyl 3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylate | C14H19NO3 | 249.31 | Ethyl ester, reduced saturation |

| 4-(3,6,6-Trimethyl-4-Oxo-4,5,6,7-Tetrahydro-1h-Indol-1-Yl)benzamide | C18H20N2O2 | 296.4 | Nitrogen-substituted benzamide |

The structural analysis reveals that the methyl substitution pattern in this compound creates a unique three-dimensional architecture that balances steric bulk with functional group accessibility. The 3-methyl group affects the electronic properties of the pyrrole ring and influences the acidity of the carboxylic acid group through inductive and resonance effects. The geminal dimethyl groups at the 6-position provide conformational rigidity and create a hydrophobic pocket that may influence molecular recognition processes.

When compared to fully aromatic indole derivatives, the tetrahydro nature of this compound family provides increased conformational flexibility in the six-membered ring while maintaining the aromatic character of the pyrrole portion. This hybrid aromatic-aliphatic structure creates unique properties that are neither purely aromatic nor purely aliphatic, resulting in intermediate characteristics that may be advantageous for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3,6,6-trimethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-6-9-7(13-10(6)11(15)16)4-12(2,3)5-8(9)14/h13H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJGCOACZBXRIAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368689 | |

| Record name | 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129689-88-9 | |

| Record name | 4,5,6,7-Tetrahydro-3,6,6-trimethyl-4-oxo-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129689-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a classical reaction for the formation of indole derivatives . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring system.

Another approach involves the reduction of oxindoles to indoles, which can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation . The reaction conditions for these methods vary, but they generally require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction . Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research has indicated that derivatives of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid exhibit promising anticancer activity. For instance, studies have shown that modifications to the indole structure can enhance its efficacy against specific cancer cell lines.

Mechanism of Action

The mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. The compound interacts with the DNA-binding domain of certain transcription factors, leading to apoptosis in malignant cells.

Synthetic Organic Chemistry

Building Block for Synthesis

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for various modifications that can lead to the synthesis of more complex molecules.

Key Reactions

- Friedel-Crafts Acylation: The compound can undergo acylation reactions to introduce various acyl groups.

- Cyclization Reactions: It can participate in cyclization reactions to form polycyclic structures relevant in drug development.

| Reaction Type | Conditions | Product |

|---|---|---|

| Friedel-Crafts | AlCl3 catalyst | Acylated derivative |

| Cyclization | Heat | Polycyclic indole derivative |

Material Science

Polymer Applications

In material science, this compound has been explored as a monomer for the synthesis of polymers with enhanced thermal stability and mechanical properties.

Polymer Characteristics

- Thermal Stability: Polymers derived from this compound show improved thermal degradation temperatures.

- Mechanical Strength: Enhanced tensile strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of MCF-7 breast cancer cells. The researchers modified the carboxylic acid group to enhance solubility and bioavailability.

Case Study 2: Polymer Development

Researchers at a leading university synthesized a new polymer using this compound as a monomer. The resulting material exhibited superior properties suitable for high-performance applications in aerospace engineering.

Mechanism of Action

The mechanism of action of 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Indazole Derivatives

Compound : 3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydroindazole-1-acetic acid (COX-2 inhibitor)

- Structural Differences : Replaces the indole nitrogen with a pyrazole ring and substitutes the carboxylic acid with an acetic acid group.

- Bioactivity : Exhibits potent COX-2 inhibition (IC50 = 150 nM) and high selectivity (COX-1/COX-2 ratio = 570.6). Molecular docking suggests interactions with COX-2’s hydrophobic pocket and catalytic residues .

- Applications : A lead compound for anti-inflammatory drug development.

Comparison : The indazole analog’s pyrazole ring may enhance metabolic stability compared to the indole core. The acetic acid side chain likely improves solubility and target engagement compared to the directly attached carboxylic acid in the parent compound.

Ester Derivatives

Compound : Ethyl 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Structural Differences : Carboxylic acid is esterified to an ethyl group.

- Physicochemical Properties : Increased lipophilicity due to the ester moiety, which may enhance membrane permeability. However, reduced polarity could limit aqueous solubility .

- Applications : Likely serves as a prodrug or synthetic intermediate for further derivatization.

Comparison : The ester derivative is more suitable for oral bioavailability but requires enzymatic hydrolysis to release the active carboxylic acid form.

Benzofuran Analogs

Compound : 2,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydrobenzofuran-3-carboxylic acid

- Structural Differences : Replaces indole with a benzofuran ring, altering aromaticity and electronic properties.

Comparison : The benzofuran system may reduce interactions with targets requiring nitrogen-based hydrogen bonding but improve stability against oxidative metabolism.

Benzoic Acid-Conjugated Derivatives

Compound : 4-(3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazol-1-yl)benzoic acid

- Structural Differences : Incorporates a benzoic acid moiety linked to the indazole core.

- Bioactivity : The additional carboxylic acid group may enable dual binding modes, enhancing affinity for targets like kinases or receptors .

Physicochemical and Pharmacokinetic Properties

Biological Activity

3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- CAS Number : 121625-80-7

1. Anti-inflammatory Properties

Research indicates that derivatives of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole exhibit potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2. A notable study synthesized various derivatives and identified one compound with an IC₅₀ value of 150 nM for COX-2 inhibition and a selectivity index (COX-1/COX-2) of 570.6 , suggesting its potential as a selective anti-inflammatory agent .

2. Antioxidant Activity

The compound has demonstrated antioxidant properties through various assays. For instance, it effectively scavenges free radicals and inhibits lipid peroxidation. The antioxidant activity is often measured using the DPPH assay, where lower IC₅₀ values indicate higher activity. In studies involving similar indole derivatives, significant antioxidant effects were noted .

3. Antimicrobial Effects

Some derivatives of this compound have shown antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Specific studies have reported varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria .

The biological activities of 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydroindole derivatives can be attributed to:

- Enzyme Inhibition : The ability to inhibit COX enzymes highlights its potential in treating inflammatory diseases.

- Radical Scavenging : The structural features allow these compounds to donate electrons to free radicals, thus neutralizing them.

Case Study 1: Inhibition of COX Enzymes

A study focused on the synthesis of various analogs of the compound revealed that the most effective derivative inhibited COX enzymes with high selectivity towards COX-2. This positions it as a candidate for further development into anti-inflammatory medications .

Case Study 2: Antioxidant Potential

In vitro assays conducted on different derivatives showed that they possess significant antioxidant capabilities. For example, a derivative exhibited an IC₅₀ value significantly lower than that of standard antioxidants like α-tocopherol .

Data Summary

| Activity Type | Measurement Method | IC₅₀ Value | Notes |

|---|---|---|---|

| COX Inhibition | Enzyme Assay | 150 nM | Highly selective for COX-2 |

| Antioxidant Activity | DPPH Scavenging | Varies | Lower values indicate higher activity |

| Antimicrobial Activity | Disk Diffusion | Varies | Effective against Gram-positive bacteria |

Q & A

Q. What are the common synthetic routes for preparing 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation or multicomponent reactions. For example, a modified Hantzsch thiazole synthesis can be employed using 3-formyl-1H-indole-2-carboxylic acid derivatives and thiazolidinone precursors. Key steps include:

- Refluxing with acetic acid and sodium acetate (1.0–1.1 equiv) for 3–5 hours to promote cyclization .

- Purification via recrystallization from dimethylformamide (DMF)/acetic acid mixtures to isolate crystalline products .

- Optimization of molar ratios (e.g., 1.1 equiv of aldehyde derivatives to ensure complete conversion) .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

- X-ray crystallography : Resolve the crystal structure to confirm the bicyclic indole scaffold and substituent positions. For related indole derivatives, triclinic crystal systems (e.g., space group) with hydrogen-bonding networks are common .

- Spectroscopic methods :

- HPLC/LC-MS : Monitor purity (>95%) using reverse-phase columns and electrospray ionization (ESI) .

Q. What are the solubility properties of this compound, and how do they influence purification?

- The compound is sparingly soluble in polar aprotic solvents (e.g., DMF) but insoluble in water. Recrystallization is typically performed using acetic acid or DMF/acetic acid mixtures to remove unreacted starting materials .

- Solubility in ethanol is limited, making it suitable for washing steps to eliminate organic impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using different synthetic methods (e.g., Hantzsch vs. Knorr cyclization)?

- Methodological troubleshooting :

- Temperature control : Prolonged reflux (>5 hours) in acetic acid may degrade sensitive intermediates, reducing yields. Alternative solvents (e.g., propionic acid) or microwave-assisted synthesis could improve efficiency .

- Catalyst screening : Replace sodium acetate with milder bases (e.g., triethylamine) to minimize side reactions .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or reaction time accordingly .

Q. What advanced spectroscopic or computational methods can predict the reactivity of this compound in heterocyclic coupling reactions?

- DFT calculations : Model the electron density of the indole ring and carboxylic acid group to predict sites for electrophilic substitution (e.g., C-3 position) .

- NMR relaxation studies : Assess rotational barriers of methyl groups to evaluate steric hindrance during coupling reactions .

- XPS/XAS : Characterize the electronic environment of the carbonyl oxygen to guide catalyst selection for amidation or esterification .

Q. How can researchers address discrepancies in melting point data across different batches?

- Polymorphism screening : Perform differential scanning calorimetry (DSC) to detect polymorphic forms. For example, a 2–3°C variation in melting points (e.g., 232–234°C vs. 256–259°C in related indolecarboxylic acids) may indicate different crystalline phases .

- Crystallization protocol standardization : Control cooling rates and solvent ratios (e.g., DMF:acetic acid) to ensure consistent crystal packing .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.